Cas no 1346697-97-9 (5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one)

5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one is a pyridazinone derivative featuring a dimethylaminoethoxy side chain, which enhances its solubility and reactivity in various chemical applications. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The dimethylaminoethoxy moiety may improve membrane permeability, making it valuable for drug design. Its pyridazinone core offers a stable heterocyclic scaffold for further functionalization. The compound is typically handled under controlled conditions due to its reactive nature. Its structural features make it suitable for exploring structure-activity relationships in therapeutic agent development.
5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one structure
1346697-97-9 structure
Product Name:5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one
CAS No:1346697-97-9
MF:C8H13N3O2
MW:183.207721471786
CID:1033738
PubChem ID:71607368
Update Time:2025-06-25

5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one
    • 4-[2-(dimethylamino)ethoxy]-1H-pyridazin-6-one
    • 5-[2-(Dimethylamino)ethoxy]pyridazin-3(2H)-one
    • DTXSID80856320
    • 5-[2-(dimethylamino)ethoxy]-2,3-dihydropyridazin-3-one
    • 1346697-97-9
    • Inchi: 1S/C8H13N3O2/c1-11(2)3-4-13-7-5-8(12)10-9-6-7/h5-6H,3-4H2,1-2H3,(H,10,12)
    • InChI Key: DDOWTZKGEINHFZ-UHFFFAOYSA-N
    • SMILES: O(C1C=NNC(C=1)=O)CCN(C)C

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 53.9Ų

5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one Pricemore >>

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Additional information on 5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one

Comprehensive Overview of 5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one (CAS No. 1346697-97-9)

5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one, with the CAS number 1346697-97-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the pyridazinone family, a class of heterocyclic compounds known for their diverse biological activities. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and development.

The molecular structure of 5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one features a pyridazinone core substituted with a 2-(dimethylamino)ethoxy side chain. This unique combination of functional groups contributes to its physicochemical properties, such as solubility, stability, and reactivity. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases.

In recent years, the demand for high-purity 5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one has surged, driven by its potential role in precision medicine and personalized therapeutics. The compound's ability to modulate specific biochemical pathways has positioned it as a candidate for investigating novel treatment strategies. For instance, its structural analogs have shown promise in preclinical studies for conditions like neurodegenerative diseases and autoimmune disorders.

From a synthetic chemistry perspective, CAS 1346697-97-9 is often utilized as a building block in multi-step organic syntheses. Its versatility allows for modifications at various positions, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. This approach is critical in modern drug discovery, where optimizing molecular interactions with biological targets is paramount.

The growing interest in 5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one is also reflected in its presence across scientific literature and patent filings. Researchers frequently explore its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to evaluate its suitability as a drug candidate. Additionally, advancements in computational chemistry and molecular modeling have facilitated the prediction of its behavior in biological systems, further accelerating its application in rational drug design.

Another area where 5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one has shown potential is in the development of small-molecule probes for studying enzyme mechanisms and signal transduction pathways. Its ability to interact with specific proteins makes it a useful tool in chemical biology and target validation studies. This aligns with the broader trend of using chemical probes to unravel complex biological processes and identify new therapeutic targets.

Quality control and analytical characterization of CAS 1346697-97-9 are essential to ensure its consistency and reliability in research applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify its purity and structural integrity. These analytical methods are critical for meeting the stringent requirements of pharmaceutical-grade materials.

As the scientific community continues to explore the potential of 5-(2-(Dimethylamino)ethoxy)pyridazin-3(2H)-one, its role in innovative therapeutics and biomedical research is expected to expand. With ongoing advancements in synthetic methodologies and a deeper understanding of its biological interactions, this compound is poised to contribute significantly to the next generation of bioactive molecules.

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